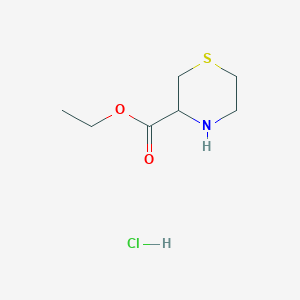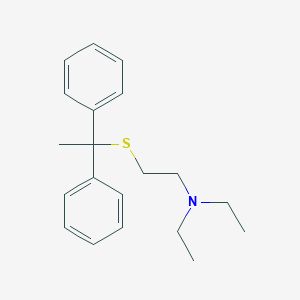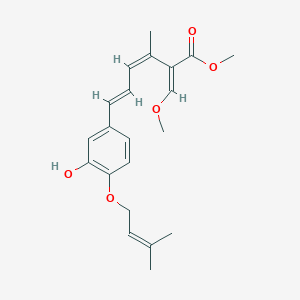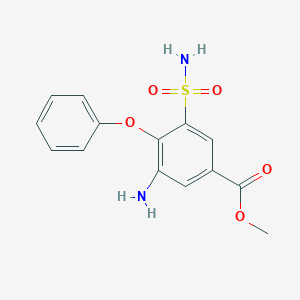
Ethyl 4-(1H-pyrazol-1-YL)benzoate
Übersicht
Beschreibung
Ethyl 4-(1H-pyrazol-1-YL)benzoate is a chemical compound with the CAS Number: 143426-47-5. It has a molecular weight of 216.24 . The IUPAC name for this compound is ethyl 4-(1H-pyrazol-1-yl)benzoate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(1H-pyrazol-1-YL)benzoate is 1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 . In the crystal structure of a similar compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the only directional interactions are very weak C—H…π interactions involving both the pyrazole and benzene rings, leading to the formation of a three-dimensional network .Physical And Chemical Properties Analysis
Ethyl 4-(1H-pyrazol-1-YL)benzoate has a molecular weight of 216.23600, a density of 1.15g/cm3, and a boiling point of 333.2ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Pyrazole-bearing compounds, such as Ethyl 4-(1H-pyrazol-1-YL)benzoate, have been noted for their potential antileishmanial properties. This application is significant in the development of treatments for leishmaniasis, a disease caused by protozoan parasites. Research has shown that the sulfonamide functionality within these compounds can display antiparasitic activities .
Anticancer Activity
Another important application is in the field of anticancer research. Novel derivatives of pyrazole compounds have been synthesized and shown to possess in vitro and in vivo anticancer activities. These compounds emerge as potential candidates for anticancer drug development .
Synthesis Strategies
The synthesis of multi-substituted pyrazoles is a key area of research, with recent studies outlining unique fragment combination modes that lead to the creation of these compounds. This has implications for the development of new pharmaceuticals and materials .
Antimalarial Evaluation
Pyrazole-bearing compounds are also being evaluated for their antimalarial properties. The synthesis of hydrazine-coupled pyrazoles and their structural verification through various techniques is a step forward in creating effective antimalarial agents .
Antifungal and Antibacterial Properties
Recent developments have shown that certain pyrazole compounds possess moderate potency against black mold and excellent efficacy against C. albicans, an opportunistic fungal pathogen. This highlights their potential as antifungal and antibacterial agents .
Eigenschaften
IUPAC Name |
ethyl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-4-6-11(7-5-10)14-9-3-8-13-14/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGQSNIJSFGVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359580 | |
| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1H-pyrazol-1-YL)benzoate | |
CAS RN |
143426-47-5 | |
| Record name | ETHYL 4-(1H-PYRAZOL-1-YL)BENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)
![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)

